

TES-991: Unparalleled Specificity for Human ACMSD in NAD+ Biosynthesis Research

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of NAD+ metabolism research, the selective inhibition of α -amino- β -carboxymuconate- ϵ -semialdehyde decarboxylase (ACMSD) has emerged as a promising strategy to boost cellular NAD+ levels. This guide provides a comprehensive comparison of **TES-991**, a potent and selective human ACMSD inhibitor, with other known inhibitors, supported by experimental data and detailed protocols to aid in your research and development endeavors.

Performance Comparison of ACMSD Inhibitors

TES-991 demonstrates exceptional potency for human ACMSD, with an IC50 value in the low nanomolar range, distinguishing it from other compounds that exhibit inhibitory effects on this key enzyme. The following table summarizes the half-maximal inhibitory concentration (IC50) values for **TES-991** and other notable ACMSD inhibitors.

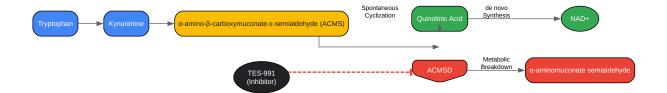


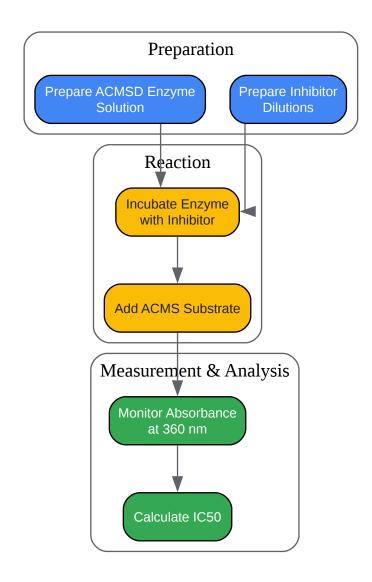
Inhibitor	IC50 (Human ACMSD)	Compound Class	Notes
TES-991	3 nM[1]	2-thiopyrimidone-5- carbonitrile derivative	Potent and selective inhibitor.
TES-1025	13 nM[1][2]	2-thiopyrimidone-5- carbonitrile derivative	Another potent and selective inhibitor from the same class as TES-991.
Diflunisal	13.5 μM[1][3]	Non-steroidal anti- inflammatory drug (NSAID)	An FDA-approved drug found to have off-target ACMSD inhibitory activity.
Pyrazinamide	Weak and nonselective[4]	Anti-tuberculosis drug	Early identified inhibitor with low potency.
Phthalate Monoesters (e.g., MEHP)	Weak and nonselective[4][5]	Plasticizer metabolite	Environmental compound with weak inhibitory effects.

Mechanism of Action: Shifting the Balance of the Kynurenine Pathway

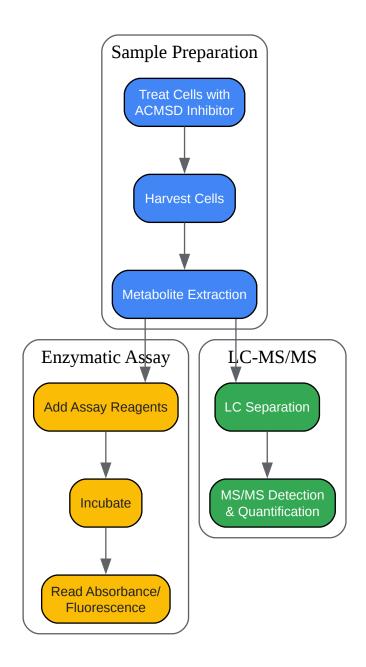
ACMSD is a critical enzyme in the kynurenine pathway, the primary route for tryptophan catabolism. It catalyzes the conversion of α -amino- β -carboxymuconate- ϵ -semialdehyde (ACMS) to α -aminomuconate semialdehyde. By inhibiting ACMSD, compounds like **TES-991** prevent the degradation of ACMS, thereby increasing its availability for spontaneous cyclization into quinolinic acid, a direct precursor to NAD+. This targeted inhibition effectively shunts the metabolic flux of the kynurenine pathway towards de novo NAD+ synthesis.[6][7]











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- To cite this document: BenchChem. [TES-991: Unparalleled Specificity for Human ACMSD in NAD+ Biosynthesis Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2989993#confirming-the-specificity-of-tes-991-for-human-acmsd]

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